molecular formula C8H11IN4O2 B13734407 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide

Cat. No.: B13734407
M. Wt: 322.10 g/mol
InChI Key: KBOPLBWQIZNEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide typically involves the methylation of purine derivatives. The reaction conditions often require the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine:

    1,3,7-trimethyluric acid: Another derivative of purine, with different chemical and biological properties.

Uniqueness

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide is unique due to its specific iodide substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H11IN4O2

Molecular Weight

322.10 g/mol

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydroiodide

InChI

InChI=1S/C8H10N4O2.HI/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H

InChI Key

KBOPLBWQIZNEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.